Paxilline

Description

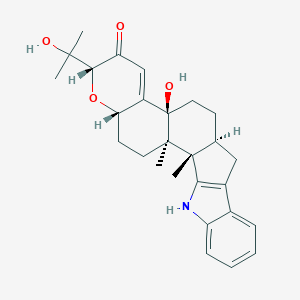

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNHBCIZLNNLRS-UBGQALKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972643 | |

| Record name | Paxilline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57186-25-1, 1233509-81-3 | |

| Record name | Paxilline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57186-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrano[2′′,3′′:5′,6′]benz[1′,2′:6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233509-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paxilline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paxilline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paxilline from Penicillium paxilli | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAXILLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T9U9Z96L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Mechanism of Action of Paxilline on BK Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms underpinning the action of paxilline, a potent fungal alkaloid, on large-conductance calcium- and voltage-activated potassium (BK) channels. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex interactions, this document serves as a comprehensive resource for professionals in neuroscience, pharmacology, and drug development.

Core Mechanism: Allosteric, Closed-State Stabilization

This compound acts as a potent inhibitor of BK channels through a sophisticated, state-dependent mechanism. It preferentially binds to the closed conformation of the channel, thereby stabilizing it and reducing the probability of the channel opening. This allosteric modulation effectively decreases the closed-to-open equilibrium constant (L₀), rather than physically occluding the pore in the open state.[1][2][3] The inhibition by this compound is inversely proportional to the channel's open probability (Po); conditions that favor the open state, such as high intracellular calcium concentrations and membrane depolarization, significantly reduce the inhibitory effect of this compound.[1][3][4]

The binding of a single this compound molecule is sufficient to inhibit the channel, with an affinity for the closed state that is over 500-fold greater than for the open state.[1][3] This mechanism distinguishes this compound from classical open-channel blockers. Evidence suggests that this compound accesses its binding site from the intracellular side, through the central cavity of the channel.[3][5][6]

Computational docking studies, in conjunction with site-directed mutagenesis, have identified a putative binding site for this compound in a crevice located between the S6 transmembrane segment and the pore helix of adjacent subunits in the closed state of the channel.[6][7] Key residues, including glycine 311 (G311), methionine 285 (M285), and phenylalanine 307 (F307), have been shown to be critical for this compound sensitivity.[6][7][8]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound is highly dependent on the conformational state of the BK channel. The following tables summarize the key quantitative data from various studies.

| Parameter | Value | Conditions | Reference |

| IC₅₀ | ~10 nM | Channels predominantly closed (low Po) | [1][3] |

| ~10 µM | Channels maximally open (high Po) | [1][3] | |

| 5.0 ± 1.5 nM | Voltage sensors largely inactive (-80 mV, 300 µM Ca²⁺) | [9] | |

| 11.7 ± 1.9 nM | -70 mV, 300 µM Ca²⁺ | [7] | |

| 58.4 ± 2.9 nM | 0 mV, 300 µM Ca²⁺ | [7] | |

| 469.8 ± 94.9 nM | 40 mV, 300 µM Ca²⁺ | [7] | |

| 5.37 ± 1.0 µM | 70 mV, 300 µM Ca²⁺ | [7] | |

| Forward Rate of Inhibition | 2 x 10⁶ M⁻¹s⁻¹ | For closed channels | [1][3] |

| 0.13 x 10⁶ M⁻¹s⁻¹ | Slo1 channels | [10] | |

| Binding Stoichiometry | 1 this compound molecule per channel | [5][6] |

Table 1: State-Dependent Inhibition of BK Channels by this compound. This table illustrates the strong dependence of this compound's IC₅₀ on the open probability of the BK channel, which is influenced by voltage and intracellular calcium concentration.

| Mutation | IC₅₀ | Fold Change vs. Wild-Type | Reference |

| Wild-Type | 10.4 ± 0.6 nM | - | [6] |

| M285G | 46.3 ± 2.5 nM | ~4.5x increase | [6] |

| M285T | 29.9 ± 1.4 nM | ~2.9x increase | [6] |

| M285A | 63.3 ± 3.3 nM | ~6.1x increase | [6] |

| F307A | 45.4 ± 1.9 nM | ~4.4x increase | [6] |

| M285A/F307A | 148.8 ± 9.1 nM | ~14.3x increase | [6] |

| G311S | Markedly reduced block | - | [8] |

Table 2: Effect of Point Mutations on this compound Sensitivity. This table highlights the significant reduction in this compound potency upon mutation of key residues within the proposed binding pocket, providing strong evidence for their involvement in the drug-channel interaction.

Visualizing the Mechanism and Experimental Workflows

To better understand the complex interactions and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

Caption: Allosteric modulation of BK channels by this compound.

Caption: Experimental workflow for determining state-dependent inhibition.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of this compound with BK channels.

Patch-Clamp Electrophysiology for Determining this compound IC₅₀

This protocol is designed to measure the concentration-dependent inhibition of BK channels by this compound under different channel open probabilities.

a. Cell Preparation and Transfection:

-

Culture HEK293 cells or other suitable expression systems.

-

Transiently transfect cells with plasmids encoding the desired BK channel subunits (e.g., mSlo1).

-

Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Incubate cells for 24-48 hours post-transfection to allow for protein expression.

b. Patch-Clamp Recording:

-

Prepare borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

-

Establish a gigaseal and obtain an inside-out patch configuration from a transfected cell.

-

Perfuse the intracellular face of the patch with a solution containing a known concentration of free Ca²⁺ (e.g., 10 µM or 300 µM).

-

Hold the membrane potential at a desired voltage (e.g., -80 mV for low Po, +80 mV for high Po) to establish a baseline channel activity.

-

Apply a series of depolarizing voltage steps (e.g., to +160 mV) to elicit BK currents.

c. This compound Application and Data Acquisition:

-

Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the intracellular solution.

-

Apply different concentrations of this compound to the intracellular face of the patch via a perfusion system.

-

Allow sufficient time for the drug to equilibrate and the blocking effect to reach a steady state.

-

Record BK currents at each this compound concentration.

-

Wash out the this compound to ensure reversibility of the block.

d. Data Analysis:

-

Measure the peak current amplitude at each this compound concentration.

-

Normalize the current to the control (pre-paxilline) current.

-

Plot the normalized current as a function of this compound concentration.

-

Fit the data with the Hill equation to determine the IC₅₀ and Hill coefficient.

Site-Directed Mutagenesis to Identify Key Residues

This protocol is used to investigate the contribution of specific amino acid residues to the binding of this compound.

a. Mutagenesis:

-

Use a site-directed mutagenesis kit to introduce point mutations into the BK channel cDNA at the desired positions (e.g., G311S, M285A, F307A).

-

Verify the sequence of the mutated cDNA to confirm the desired mutation.

b. Expression and Electrophysiology:

-

Transfect cells with the mutated BK channel constructs.

-

Perform patch-clamp recordings as described in Protocol 1 to determine the IC₅₀ of this compound for the mutant channels.

c. Analysis:

-

Compare the IC₅₀ values of the mutant channels to that of the wild-type channel.

-

A significant increase in the IC₅₀ for a mutant channel indicates that the mutated residue is important for this compound binding.

Computational Docking of this compound to BK Channel Models

This protocol outlines the in silico approach to predict the binding pose of this compound on the BK channel.

a. Homology Modeling:

-

Generate homology models of the mammalian BK channel (e.g., mSlo1) in both the closed and open conformations based on available cryo-EM structures of related channels (e.g., Aplysia Slo1).

b. Ligand and Receptor Preparation:

-

Obtain the 3D structure of this compound.

-

Prepare the receptor (BK channel model) and ligand (this compound) for docking using software such as AutoDockTools. This includes adding hydrogen atoms and assigning charges.

c. Molecular Docking:

-

Perform molecular docking simulations using software like AutoDock Vina to predict the binding poses of this compound within the BK channel structure.

-

Define a search space that encompasses the putative binding region, including the intracellular vestibule and the pore-lining helices.

d. Analysis of Docking Results:

-

Analyze the predicted binding poses based on their binding energies and clustering.

-

The pose with the lowest binding energy is considered the most likely binding conformation.

-

Visualize the interaction of this compound with specific residues in the predicted binding site to identify potential hydrogen bonds and hydrophobic interactions.

-

Correlate the docking results with experimental data from site-directed mutagenesis to validate the predicted binding mode.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patch-clamp recordings: Voltage step current [bio-protocol.org]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]

- 8. Glycine311, a determinant of this compound block in BK channels: a novel bend in the BK S6 helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. rupress.org [rupress.org]

Unraveling the Gatekeeper: An In-depth Technical Guide to the Closed-Channel Block Mechanism of Paxilline on BK Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanism by which paxilline, a potent tremorogenic fungal alkaloid, inhibits the large-conductance Ca2+- and voltage-activated potassium (BK) channels. Through a detailed analysis of its closed-channel blocking activity, this document offers insights into the intricate interactions that govern ion channel function and serves as a critical resource for researchers in pharmacology and drug development.

Executive Summary

This compound is a widely utilized pharmacological tool for studying BK channels due to its high affinity and specificity. Its inhibitory action is not a simple pore occlusion but a more nuanced allosteric mechanism that preferentially targets the closed conformation of the channel. This compound binds to a site distinct from the ion conduction pathway, stabilizing the channel in a non-conducting state. This guide will dissect the evidence supporting this model, present key quantitative data, detail the experimental methodologies used to elucidate this mechanism, and provide visual representations of the underlying molecular processes.

The Allosteric Closed-Channel Block Mechanism

The prevailing model of this compound inhibition posits that it acts as a state-dependent blocker, demonstrating a much higher affinity for the closed state of the BK channel than the open state.[1][2] This interaction is non-competitive with the channel's activators, such as intracellular calcium (Ca2+) and membrane depolarization.

Key characteristics of this mechanism include:

-

Inverse Dependence on Open Probability (Po): The inhibitory potency of this compound is inversely correlated with the channel's open probability.[1][3] Conditions that favor channel opening, such as high intracellular Ca2+ concentrations or membrane depolarization, significantly reduce the blocking effect of this compound.[1][3]

-

Stabilization of the Closed State: this compound binding allosterically stabilizes the closed conformation of the channel, thereby shifting the gating equilibrium away from the open, conducting state.[2][4] This is in contrast to a classic open-channel blocker that would physically obstruct the pore of an already open channel.

-

Access Through the Central Cavity: Evidence suggests that this compound accesses its binding site from the intracellular side of the membrane, through the central cavity of the channel.[5][6][7]

-

Single Binding Site: Functional data indicate that the inhibition of a single BK channel involves the binding of a single this compound molecule.[5][6][7]

Quantitative Analysis of this compound Inhibition

The state-dependent nature of this compound's interaction with BK channels is clearly reflected in its concentration-response relationships under varying conditions that alter the channel's open probability.

| Condition (Equilibration) | Channel Open Probability (Po) | This compound IC50 | Reference |

| Largely Closed | Low | ~10 nM | [1] |

| Intermediate | Moderate | ~58.4 nM | [2] |

| Approaching Maximal Po | High | ~10 µM | [1] |

| Parameter | Value | Description | Reference |

| Ki (α-subunit) | 1.9 nM | Dissociation constant for this compound binding to the α-subunit of the BK channel expressed in oocytes. | |

| Rate of Inhibition (Closed Channels) | 2 x 106 M-1s-1 | The forward rate constant for this compound binding to closed BK channels. | [1][2] |

| Affinity for Closed vs. Open State | >500-fold higher for closed state | Model-dependent analysis indicates a significantly greater affinity of this compound for the closed conformation of the BK channel. | [1] |

Identification of the this compound Binding Site

Computational and mutagenesis studies have identified a putative binding site for this compound located in a crevice between the S6 transmembrane segment and the pore helix of adjacent subunits in the closed conformation of the BK channel.[5]

Key amino acid residues implicated in this compound sensitivity include:

-

G311: Mutation of this "hinge glycine" residue in the S6 segment to serine (G311S) or alanine (G311A) abolishes this compound inhibition.[6][8] This suggests that the flexibility conferred by this glycine is critical for this compound binding or the conformational change it induces.

-

M285 and F307: Mutations at these positions have been shown to reduce this compound sensitivity, further supporting their involvement in forming the binding pocket.[5]

Experimental Protocols

The elucidation of this compound's closed-channel block mechanism has relied heavily on sophisticated electrophysiological and molecular biology techniques.

Electrophysiology: Inside-Out Patch-Clamp

This technique is central to studying the effects of intracellularly applied substances on ion channel activity.

Methodology:

-

Cell Preparation: Oocytes or mammalian cells are transfected to express the BK channel subunits of interest.

-

Pipette Fabrication: Glass micropipettes with a resistance of 1-2 MΩ are fabricated.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

-

Patch Excision: The pipette is retracted to excise a small patch of the membrane, with the intracellular face of the membrane now exposed to the bath solution (inside-out configuration).

-

Solution Perfusion: A rapid solution exchange system is used to apply various concentrations of this compound and different Ca2+ concentrations to the intracellular side of the membrane patch.

-

Voltage Protocol: A series of voltage steps are applied to the patch to elicit channel opening and closing. The holding potential and the duration and amplitude of the voltage steps are varied to modulate the channel's open probability.[2][9]

-

Data Acquisition and Analysis: The resulting ionic currents flowing through the BK channels are recorded and analyzed to determine parameters such as current amplitude, open probability, and the concentration-response relationship for this compound inhibition.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for this compound binding and its inhibitory effect.

Methodology:

-

Plasmid Preparation: The cDNA encoding the BK channel subunit is cloned into a suitable expression vector.

-

Mutagenesis Reaction: A polymerase chain reaction (PCR)-based method is used to introduce specific point mutations into the gene, changing the codon for the target amino acid (e.g., G311S).

-

Verification: The mutated plasmid is sequenced to confirm the desired mutation and the absence of any unintended changes.

-

Expression: The wild-type and mutant channel cDNAs are then expressed in a suitable system (e.g., Xenopus oocytes or mammalian cell lines).

-

Functional Analysis: The electrophysiological properties of the mutant channels and their sensitivity to this compound are then assessed using the inside-out patch-clamp technique described above.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound's Closed-Channel Block

Caption: this compound preferentially binds to and stabilizes the closed state of the BK channel.

Experimental Workflow for Investigating this compound's Effect

Caption: Workflow for electrophysiological analysis of this compound's effect on BK channels.

Conclusion

The closed-channel block of BK channels by this compound is a well-defined, allosteric mechanism characterized by its state dependence and high affinity for the non-conducting conformation. Understanding this intricate interaction not only provides fundamental insights into ion channel gating but also offers a valuable framework for the rational design of novel ion channel modulators. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to further explore the pharmacology of BK channels and their role in health and disease.

References

- 1. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Glycine311, a determinant of this compound block in BK channels: a novel bend in the BK S6 helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Effect of Paxilline on Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Pumps: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the indole alkaloid mycotoxin, paxilline, on the function of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps. This compound, primarily known as a potent blocker of high-conductance Ca2+-activated K+ (BK) channels, also exhibits significant inhibitory effects on SERCA, a family of enzymes crucial for maintaining intracellular calcium homeostasis. This document outlines the quantitative aspects of this inhibition, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Data Presentation: Quantitative Inhibition of SERCA by this compound

This compound has been demonstrated to inhibit various isoforms of the SERCA pump. The inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), varies depending on the specific SERCA isoform and the experimental preparation. The following table summarizes the key quantitative data on this compound's inhibitory action on SERCA.

| Parameter | Value | SERCA Isoform/Preparation | Reference |

| IC50 | 5 µM - 50 µM | Different SERCA isoforms | [1][2][3] |

| IC50 | 5 µM | Purified Ca2+ ATPase from skeletal muscle | [3] |

Mechanism of Action

This compound's inhibition of SERCA is multifaceted, with its effects being concentration-dependent. At lower concentrations (5-10 µM), this compound primarily targets the ATP-dependent acceleration of Ca2+ release from the phosphoenzyme intermediate and/or the decay of this intermediate. At higher concentrations, it proceeds to inhibit the formation of the phosphoenzyme itself.[3] The mechanism involves an interaction with the high-affinity Ca2+-binding state of the enzyme (the E1 form).[3] Furthermore, this compound acts as a competitive inhibitor concerning high concentrations of ATP, specifically increasing the Michaelis constant (Km) for the regulatory ATP binding site without affecting the catalytic site's Km.[3]

The inhibition of SERCA by this compound leads to a reduction in the uptake of Ca2+ into the sarcoplasmic reticulum, which can consequently influence muscle contraction and other Ca2+-dependent cellular processes.[4]

Experimental Protocols

Investigating the effect of this compound on SERCA pumps involves a series of biochemical assays designed to measure the enzyme's activity and conformational changes. Below are detailed methodologies for key experiments.

Protocol 1: SERCA Activity Assay (ATPase Activity)

This protocol is designed to measure the rate of ATP hydrolysis by SERCA in the presence and absence of this compound to determine the IC50 value.

1. Preparation of SERCA Vesicles:

-

Isolate sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle using differential centrifugation.

-

Resuspend the final SR vesicle pellet in a buffer containing sucrose and a protease inhibitor cocktail.

-

Determine the protein concentration of the vesicle preparation using a standard method like the Bradford assay.

2. Assay Buffer Composition:

-

50 mM MOPS-Tris (pH 7.0)

-

100 mM KCl

-

5 mM MgCl2

-

1 mM EGTA

-

Varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration (calculated using a Ca2+-EGTA buffering program).

-

1 mM ATP (with a trace amount of [γ-32P]ATP for radioactive detection, or coupled to an NADH-linked enzyme system for spectrophotometric detection).

3. Experimental Procedure:

-

Pre-incubate the SERCA vesicles (typically 50 µg of protein) in the assay buffer with varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration kept below 1% in all samples, including controls) for 10-15 minutes at 37°C.

-

Initiate the reaction by adding ATP.

-

For radioactive assay: After a specific time (e.g., 5 minutes), stop the reaction by adding an acidic solution (e.g., trichloroacetic acid). Separate the released inorganic phosphate ([32P]Pi) from the unhydrolyzed [γ-32P]ATP using a charcoal separation method. Quantify the radioactivity of the [32P]Pi using liquid scintillation counting.

-

For spectrophotometric assay: Couple the ATP hydrolysis to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase. Monitor the decrease in NADH absorbance at 340 nm.

-

Calculate the specific activity of SERCA (e.g., in µmol Pi/mg/min).

-

Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Protocol 2: Phosphoenzyme (EP) Formation Assay

This protocol measures the formation of the phosphorylated intermediate of SERCA, which is a key step in the catalytic cycle that is inhibited by higher concentrations of this compound.

1. Reagents:

-

SERCA vesicles.

-

Assay buffer similar to the activity assay but without ATP initially.

-

[γ-32P]ATP.

-

Quenching solution: ice-cold 10% trichloroacetic acid with 1 mM non-radioactive ATP and 1 mM Pi.

2. Experimental Procedure:

-

Pre-incubate SERCA vesicles with or without this compound in the assay buffer at 4°C.

-

Initiate the phosphorylation reaction by adding a small volume of high-concentration [γ-32P]ATP.

-

After a very short incubation time (milliseconds to seconds, to capture the pre-steady state), quench the reaction by adding the acidic quenching solution.

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Wash the pellet multiple times with the quenching solution to remove unbound [γ-32P]ATP.

-

Solubilize the final pellet and quantify the amount of incorporated 32P by liquid scintillation counting.

-

Compare the levels of EP formation in the presence and absence of different concentrations of this compound.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the interaction of this compound with SERCA pumps.

Caption: this compound's dual inhibitory mechanism on the SERCA pump cycle.

Caption: Experimental workflow for determining the IC50 of this compound on SERCA.

Caption: Cellular targets of this compound influencing calcium homeostasis.

References

Exploring the historical context of paxilline discovery and characterization.

Introduction

Paxilline is a tremorgenic indole diterpene alkaloid first characterized in 1975.[1][2] It is a mycotoxin produced by the fungus Penicillium paxilli.[1][3][4][5] As a potent and selective inhibitor of the large-conductance calcium- and voltage-activated potassium (BK) channels, this compound has become an invaluable pharmacological tool for researchers studying ion channel function and physiology.[4][6][7] This technical guide provides an in-depth exploration of the historical context of this compound's discovery, its structural and pharmacological characterization, and the key experimental methodologies used to elucidate its mechanism of action.

Discovery, Isolation, and Structural Elucidation

The initial isolation of this compound was reported from cultures of the fungus Penicillium paxilli.[1][5] The unique indoloterpenoid structure of this compound was unambiguously confirmed through crystallographic studies.[2] It is a complex pentacyclic molecule belonging to the diterpene indole alkaloid family.[1][4] Subsequent research has identified the complete biosynthetic gene cluster responsible for this compound production within P. paxilli, detailing the enzymatic steps from geranylgeranyl pyrophosphate and indole-3-glycerol phosphate precursors.[1][8]

Pharmacological Characterization: The BK Channel Blockade

The primary pharmacological action of this compound is the potent and specific inhibition of large-conductance, voltage- and Ca²⁺-dependent BK-type K⁺ channels.[4][6][9] This action underlies its observed tremorgenic effects.[6]

Mechanism of Action: A Closed-Channel Block

Extensive electrophysiological studies have revealed that this compound functions as an almost exclusively closed-channel blocker.[10][11][12][13] This means this compound binds with significantly higher affinity to the BK channel when it is in its closed conformation compared to its open state.[10][12] The inhibition is inversely dependent on the channel's open probability (Po); as conditions favor channel opening (e.g., membrane depolarization or high intracellular Ca²⁺), the inhibitory effect of this compound is substantially reduced.[10][11][13][14] Model-dependent analysis suggests the affinity for the closed conformation is over 500-fold greater than for the open conformation.[12]

This state-dependent inhibition is a key feature that distinguishes this compound from classical open-channel blockers. A single this compound molecule is thought to bind per channel, likely accessing its binding site from the intracellular side through the central cavity of the channel.[6][7][9]

The this compound Binding Site

Computational analysis combined with functional studies have identified a specific binding crevice for this compound within the BK channel's pore-gate domain.[9] This binding site is located in a crevice formed by the S6 transmembrane helix and the pore helix. Key residues that influence this compound sensitivity have been identified:

-

G311: A conserved glycine at the entrance to the binding crevice is critical. Mutation of this residue can abolish this compound inhibition.[10]

-

M285 and F307: Located in the pore helix and S6 segment respectively, these residues appear to stabilize this compound binding, likely through Met-aromatic and π-π stacking interactions.[9] Mutations at these sites have been shown to reduce this compound sensitivity.[9]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound, measured as its half-maximal inhibitory concentration (IC₅₀), is highly dependent on the experimental conditions that influence the channel's open probability.

| Condition (Equilibration) | Intracellular [Ca²⁺] | Holding Potential | BK Channel State | IC₅₀ Value | Reference |

| Wild-Type (WT) | 10 µM | 0 mV | Mixed | 10.4 ± 0.6 nM | [6][9] |

| Low Open Probability | 300 µM | -70 mV | Mostly Closed | 11.7 ± 1.9 nM | [10] |

| Intermediate Open Probability | 300 µM | 0 mV | Mixed | 58.4 ± 2.9 nM | [10] |

| High Open Probability | 300 µM | 70 mV | Mostly Open | 5.37 ± 1.0 µM | [10] |

| M285A Mutant | 10 µM | 0 mV | Mixed | 63.3 ± 3.3 nM | [6][9] |

| F307A Mutant | 10 µM | 0 mV | Mixed | 45.4 ± 1.9 nM | [6][9] |

Other Biological Activities

While this compound is best known as a BK channel blocker, it also exhibits inhibitory activity against the sarco/endoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA) pump, with IC₅₀ values ranging from 5 µM to 50 µM depending on the isoform.[3] This activity is significantly less potent than its effect on BK channels.

Key Experimental Protocols

The characterization of this compound's mechanism of action has heavily relied on patch-clamp electrophysiology.

Patch-Clamp Electrophysiology for BK Channel Analysis

This protocol outlines a typical experiment to determine the IC₅₀ of this compound on BK channels expressed in a cell line or in neurons from acute brain slices.

-

Cell Preparation: Prepare cells expressing BK channels or acute brain slices.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ. Fill the pipette with an appropriate external solution (e.g., containing 140 mM KCl, 10 mM HEPES, pH 7.2).

-

Patch Configuration: Establish a giga-ohm seal on a target cell and excise an inside-out patch. This configuration allows for direct application of this compound and control of the intracellular solution bathing the channel.

-

Solution Exchange: Use a perfusion system to rapidly exchange the intracellular solution bathing the patch. The intracellular solution should contain a buffered concentration of free Ca²⁺ (e.g., 10 µM or 300 µM) to control the basal open probability of the BK channels.

-

Voltage-Clamp Protocol:

-

Set a holding potential (e.g., -80 mV) where the channels are predominantly in the closed state.

-

Apply a series of depolarizing voltage steps (e.g., to +160 mV for 2 ms) at regular intervals (e.g., every 5 seconds) to evoke BK currents.[10] This measures the fraction of available, unblocked channels.

-

-

This compound Application:

-

Record baseline currents in the control intracellular solution.

-

Perfuse the patch with solutions containing increasing concentrations of this compound while maintaining the holding potential.

-

Allow sufficient time at each concentration for the block to reach a steady state. The onset of block at low channel open probability can be slow (time constant of ~10 seconds for 100 nM this compound).[10][11][14]

-

-

Data Analysis:

-

Measure the peak current amplitude at the depolarizing step for each this compound concentration.

-

Normalize the current to the pre-paxilline control level.

-

Plot the normalized current (fraction of unblocked channels) against the this compound concentration.

-

Fit the resulting dose-response curve with the Hill equation to determine the IC₅₀ and Hill coefficient.

-

Computational Docking

To identify the binding site, computational analyses were performed using crystal structures of the BK channel in both open and closed states. Docking simulations predicted the preferred binding pose of this compound, which was then validated through site-directed mutagenesis of the channel and subsequent functional testing with the patch-clamp protocol described above.[9]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the direct inhibitory effect of this compound on BK channels and its consequence for cell membrane potential.

Caption: Mechanism of this compound-induced cellular excitability.

Experimental Workflow for IC₅₀ Determination

This workflow diagram outlines the key steps in determining the inhibitory potency of this compound using patch-clamp electrophysiology.

Caption: Workflow for patch-clamp analysis of this compound inhibition.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. escholarship.org [escholarship.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C27H33NO4 | CID 105008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Penicillium paxilli - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Deletion and gene expression analyses define the this compound biosynthetic gene cluster in Penicillium paxilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]

The Source and Biosynthetic Pathway of Paxilline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paxilline is a tremorgenic indole-diterpene mycotoxin that has garnered significant interest within the scientific community due to its potent and specific inhibition of the large-conductance calcium-activated potassium (BK) channels. This property makes it a valuable pharmacological tool for studying the physiological roles of these channels and a potential lead compound for drug development. This technical guide provides an in-depth overview of the microbial source of this compound and elucidates its complex biosynthetic pathway. We present a detailed examination of the genetic and enzymatic machinery responsible for its synthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and development professionals.

Source of this compound

This compound is a secondary metabolite produced primarily by the filamentous fungus Penicillium paxilli .[1] First isolated in 1975, this species remains the most well-characterized and utilized source for this compound production.[1] P. paxilli is a saprophytic fungus that can be readily cultured in the laboratory, making it an ideal model organism for studying the biosynthesis of indole-diterpenes.[2] While P. paxilli is the principal producer, this compound has also been reported in other fungal species, including those from the genera Aspergillus, Claviceps, and Emericella.[3]

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes organized in a contiguous cluster within the fungal genome, a common feature for secondary metabolite pathways in fungi. In P. paxilli, this is known as the PAX locus. Targeted gene replacement and expression analyses have identified a core set of seven genes that are essential for the production of this compound: paxG, paxA, paxM, paxB, paxC, paxP, and paxQ .[4] An additional gene, paxD , is involved in the subsequent prenylation of the this compound molecule.[5]

The Biosynthetic Pathway of this compound

The construction of the complex hexacyclic structure of this compound begins with precursors from primary metabolism: geranylgeranyl pyrophosphate (GGPP) from the terpenoid pathway and an indole moiety derived from the tryptophan biosynthesis pathway.[1] The pathway proceeds through a series of enzymatic reactions, including prenylation, epoxidation, cyclization, and oxidation, to yield the final product.

Key Enzymatic Steps and Intermediates:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): The pathway is initiated by the synthesis of the diterpene precursor, GGPP. This reaction is catalyzed by PaxG , a geranylgeranyl diphosphate synthase.[4]

-

Prenylation of the Indole Moiety: The prenyltransferase PaxC catalyzes the condensation of an indole precursor (likely indole-3-glycerol phosphate) with GGPP to form 3-geranylgeranylindole (3-GGI).

-

Epoxidation and Polycyclization to Paspaline: This crucial step involves a cascade of reactions to form the pentacyclic core structure of the indole-diterpenes. The FAD-dependent monooxygenase PaxM and the cyclase PaxB work in concert to perform stepwise epoxidation and cyclization of 3-GGI, resulting in the formation of paspaline, the first stable cyclic intermediate in the pathway.[4]

-

Oxidation to 13-desoxythis compound: The cytochrome P450 monooxygenase PaxP then hydroxylates paspaline at the C-13 position to produce 13-desoxythis compound.[6]

-

Final Oxidation to this compound: In the terminal step of the core biosynthesis, another cytochrome P450 monooxygenase, PaxQ , catalyzes the oxidation of 13-desoxythis compound to form the final product, this compound.[6]

Biosynthetic Pathway Diagram:

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Penicillium paxilli - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

Paxilline as a Pharmacological Tool for Investigating the Physiological Functions of Large-Conductance Calcium-Activated Potassium (BK) Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of paxilline, a potent and selective blocker of large-conductance calcium-activated potassium (BK) channels, in elucidating the diverse physiological roles of these channels. We will delve into the mechanism of action of this compound, present quantitative data on its inhibitory effects, detail common experimental protocols, and visualize key concepts to facilitate a comprehensive understanding of its application in research and drug development.

Introduction to BK Channels and the Significance of this compound

Large-conductance calcium-activated potassium (BK) channels, also known as KCa1.1, Slo1, or Maxi-K, are ubiquitously expressed and play a critical role in regulating a myriad of physiological processes.[1][2] These channels are unique in that they are dually activated by intracellular calcium (Ca2+) and membrane depolarization.[1] This dual regulation allows them to act as crucial negative feedback regulators in excitable cells, influencing processes such as neuronal firing, neurotransmitter release, smooth muscle tone, and endocrine secretion.[1][3][4]

Given their widespread physiological importance, the study of BK channels is paramount. Pharmacological tools that can selectively modulate BK channel activity are indispensable for dissecting their specific functions in different tissues and disease states. This compound, a tremorogenic indole alkaloid mycotoxin derived from Penicillium paxilli, has emerged as a highly valuable tool for this purpose.[5] It is a potent and specific inhibitor of BK channels, making it an excellent probe for investigating their physiological and pathophysiological roles.[6][7]

Mechanism of Action: A State-Dependent, Closed-Channel Block

This compound exhibits a unique and well-characterized mechanism of action on BK channels. It acts as a state-dependent, closed-channel blocker.[8][9] This means that this compound preferentially binds to and stabilizes the closed conformation of the BK channel, thereby inhibiting its opening.[8][10] The inhibition is inversely dependent on the channel's open probability (Po); when the channel is more likely to be open (e.g., at depolarized membrane potentials or high intracellular Ca2+ concentrations), the inhibitory effect of this compound is reduced.[8][9][11]

Computational and functional studies have identified a putative binding site for this compound within a crevice formed by the S6 transmembrane helix and the pore-helix of the BK channel.[7][12] This binding is thought to allosterically alter the channel's gating equilibrium, favoring the closed state. Importantly, this compound does not appear to affect the voltage-sensing domains of the channel.[8][11]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound on BK channels, typically quantified by the half-maximal inhibitory concentration (IC50), is highly dependent on the experimental conditions that influence the channel's open probability. This state-dependency is a critical factor to consider when designing and interpreting experiments using this compound.

| Experimental Condition | IC50 Value | Reference |

| Varying Membrane Potential (300 µM Ca2+) | ||

| -70 mV | 11.7 ± 1.9 nM | [11] |

| 0 mV | 58.4 ± 2.9 nM | [11] |

| +40 mV | 469.8 ± 94.9 nM | [11] |

| +70 mV | 5.37 ± 1.0 µM | [11] |

| Wild-Type vs. Mutant Channels (10 µM Ca2+, 0 mV) | ||

| Wild-Type (WT) | 10.4 ± 0.6 nM | [6][12] |

| M285G Mutant | 46.3 ± 2.5 nM | [6][12] |

| M285T Mutant | 29.9 ± 1.4 nM | [6][12] |

| M285A Mutant | 63.3 ± 3.3 nM | [6][12] |

| F307A Mutant | 45.4 ± 1.9 nM | [6][12] |

| M285A/F307A Double Mutant | 148.8 ± 9.1 nM | [6][12] |

| Rat Vas Deferens Smooth Muscle Cells | ||

| 70 nM |

Experimental Protocols: Utilizing this compound to Probe BK Channel Function

This compound is a versatile tool employed in a variety of experimental paradigms to investigate the physiological roles of BK channels. Below are detailed methodologies for key experiments.

Patch-clamp electrophysiology is the gold standard for studying ion channel function. This compound is widely used in this technique to isolate and characterize BK channel currents.

Objective: To measure the effect of this compound on BK channel currents in isolated cells.

Methodology:

-

Cell Preparation: Isolate single cells from the tissue of interest (e.g., neurons, smooth muscle cells, or heterologous expression systems like HEK293 or Xenopus oocytes expressing BK channels).

-

Patch-Clamp Configuration: Establish a whole-cell or inside-out patch-clamp configuration. The inside-out configuration is particularly useful for controlling the intracellular Ca2+ concentration.

-

Solution Composition:

-

External (Bath) Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and a Ca2+ buffer system (e.g., EGTA) to clamp the free Ca2+ concentration at a desired level. The specific free Ca2+ concentration will depend on the experimental question.

-

-

Voltage Protocol: Apply a series of voltage steps to elicit BK channel currents. A common protocol is to hold the membrane potential at a negative value (e.g., -80 mV) and then apply depolarizing steps to a range of positive potentials (e.g., from -60 mV to +80 mV in 20 mV increments).

-

This compound Application: After recording baseline currents, apply this compound to the bath solution at the desired concentration (typically ranging from 10 nM to 1 µM). Allow sufficient time for the drug to equilibrate and exert its effect.

-

Data Analysis: Measure the peak outward current at each voltage step before and after this compound application. The this compound-sensitive current, representing the BK channel current, is obtained by subtracting the current remaining in the presence of this compound from the control current.

This technique is used to study the role of BK channels in regulating the contractility of smooth muscle tissues.

Objective: To determine the effect of BK channel blockade by this compound on smooth muscle tone.

Methodology:

-

Tissue Preparation: Dissect and mount a strip of smooth muscle tissue (e.g., urinary bladder, trachea, or artery) in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 and maintained at 37°C.

-

Tension Recording: Connect one end of the tissue to a force transducer to record isometric tension.

-

Equilibration: Allow the tissue to equilibrate under a resting tension until spontaneous contractions are stable.

-

This compound Application: Add this compound (typically in the micromolar range) to the organ bath and record the change in contractile activity. An increase in spontaneous contractility or the development of tension suggests that BK channels contribute to the resting tone of the muscle.

-

Data Analysis: Measure the frequency and amplitude of spontaneous contractions or the change in baseline tension before and after this compound application.

This compound can be administered in vivo to investigate the role of BK channels in complex physiological processes such as seizure activity.

Objective: To assess the anticonvulsant effects of this compound.

Methodology:

-

Animal Model: Use a suitable animal model of seizures, such as the picrotoxin or pentylenetetrazole (PTZ)-induced seizure models in rodents.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection. The dose will need to be optimized for the specific animal model and experimental question.

-

Seizure Induction: Induce seizures by administering the chemoconvulsant.

-

Behavioral Observation: Observe and score the animals for the presence, latency, duration, and severity of seizures (e.g., tonic-clonic seizures).

-

Data Analysis: Compare the seizure parameters in animals treated with this compound to those in a vehicle-treated control group. A reduction in seizure activity in the this compound group would indicate an anticonvulsant effect.

Visualizing the Role of this compound in BK Channel Research

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams, generated using the DOT language, visualize key aspects of this compound's use in studying BK channels.

Caption: Mechanism of this compound action on BK channels.

Caption: Experimental workflow for isolating BK currents using this compound.

Caption: Role of BK channels in smooth muscle relaxation and the effect of this compound.

Applications in Studying Physiological Function

By specifically blocking BK channels, this compound has been instrumental in defining their roles in various physiological systems.

-

Neurophysiology: this compound has been used to demonstrate the role of BK channels in shaping the action potential waveform, regulating neuronal firing patterns, and modulating neurotransmitter release.[2][13] For instance, blocking BK channels with this compound can broaden action potentials, leading to increased calcium influx and enhanced neurotransmitter release at some synapses.[2] Conversely, in other contexts, BK channel inhibition can have anticonvulsant effects.

-

Smooth Muscle Physiology: Studies using this compound have established the critical role of BK channels in regulating smooth muscle tone. In many smooth muscle types, BK channels are activated by calcium sparks from the sarcoplasmic reticulum, leading to membrane hyperpolarization and relaxation. This compound blocks this effect, causing smooth muscle contraction.[3] This has implications for understanding the regulation of blood pressure, airway resistance, and bladder and gastrointestinal motility.[3]

-

Endocrine and Exocrine Secretion: this compound has helped to elucidate the involvement of BK channels in hormone and fluid secretion. By regulating membrane potential, BK channels can influence the calcium signaling that triggers exocytosis.

Conclusion

This compound is an invaluable pharmacological tool for researchers, scientists, and drug development professionals investigating the physiological and pathophysiological roles of BK channels. Its well-defined, state-dependent mechanism of action, coupled with its high potency and selectivity, allows for the precise dissection of BK channel function in a wide range of experimental settings. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in advancing our knowledge of BK channel biology and for the development of novel therapeutics targeting these important ion channels.

References

- 1. BK channel - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. researchgate.net [researchgate.net]

- 9. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]

- 10. rupress.org [rupress.org]

- 11. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

Review of literature on the therapeutic potential of paxilline.

An In-Depth Review of the Therapeutic Potential of Paxilline

Introduction

This compound is a tremorgenic indole diterpenoid mycotoxin originally isolated from the fungus Penicillium paxilli.[1][2] First characterized in 1975, it is known for its potent and specific inhibition of the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels.[2][3][4][5] This activity has positioned this compound as a critical pharmacological tool for studying the physiological roles of BK channels and as a lead compound for exploring therapeutic interventions in a range of disorders, including epilepsy, neurodegenerative diseases, and myotonia.[6][7][8] Beyond its primary target, this compound also exhibits inhibitory effects on the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), adding another layer to its biological activity profile.[4][6][9] This technical guide provides a comprehensive review of the literature on this compound, summarizing its mechanisms of action, quantitative pharmacological data, key experimental protocols, and overall therapeutic potential.

Mechanism of Action

This compound's primary mechanism of action is the potent inhibition of BK-type potassium channels.[3][5] Unlike traditional channel blockers that physically occlude the ion permeation pathway, this compound functions as a closed-channel blocker.[3][10][11] It exhibits a strong preferential affinity for the closed conformation of the BK channel, binding to a superficial position near the entrance of the central cavity.[3][5][11] This binding allosterically stabilizes the channel in its closed, non-conducting state, thereby reducing the probability of channel opening.[3][10][11]

The inhibitory effect of this compound is inversely dependent on the channel's open probability (Po).[3][5][11] Under conditions that favor a high Po (e.g., membrane depolarization, high intracellular Ca²⁺), the inhibitory potency of this compound is significantly reduced.[3][11] Conversely, when channels are predominantly in the closed state, this compound's blocking efficiency is maximal.[3][5][11] Computational and functional studies suggest that a single this compound molecule interacts with the channel's pore gate domain to exert its inhibitory effect.[10][12]

A secondary target for this compound is the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which it inhibits at micromolar concentrations.[4][6][9] This action can disrupt intracellular calcium homeostasis, a mechanism that may contribute to some of its observed cellular effects independently of BK channel modulation.

Pharmacological Data

The potency of this compound varies significantly depending on the target and the experimental conditions, particularly for BK channels where the open probability is a key determinant.

Table 1: In Vitro Pharmacological Data for this compound

| Target | Parameter | Value | Cell/System | Reference |

| BK Channel | IC₅₀ | ~10 nM (at low Po) | Electrophysiology | [3][5][9][11] |

| IC₅₀ | ~10 µM (at high Po) | Electrophysiology | [3][5][11] | |

| Kᵢ | 1.9 nM | Oocytes expressing α-subunit | [4][9] | |

| Inhibition Rate | 2 x 10⁶ M⁻¹s⁻¹ (for closed channels) | Electrophysiology | [3][5][11] | |

| SERCA | IC₅₀ | 5 - 50 µM | Various SERCA isoforms | [4][6][9] |

| Neuroprotection | Concentration | 1 - 4 µM | HT22 mouse hippocampal cells | [6][9] |

| Anti-cancer | Concentration | 30 µM | U251 MG, U87 MG glioma cells | [9] |

| Anti-inflammatory | Concentration | Not specified | RAW264.7 mouse macrophages | [13] |

Table 2: In Vivo Pharmacological Data for this compound

| Therapeutic Area | Animal Model | Dose | Route | Effect | Reference |

| Anticonvulsant | Picrotoxin-induced seizures (mice) | Not specified | i.p. | Eliminated tonic-clonic seizures | [7] |

| Anticonvulsant | Pentylenetetrazole-induced seizures (mice) | 2.2 and 4.4 µg/kg | i.p. | Reduced seizure duration and intensity | [7][9] |

| Cognitive Enhancement | Thalidomide-induced cognitive impairment (mice) | 3 µg/kg | i.p. | Restored synaptic function and improved memory | [6] |

| Myotonia | Pharmacologically induced myotonia (murine & human muscle) | Not specified | In vitro application | Prevented onset of myotonic stiffness | [8] |

Therapeutic Potential and Preclinical Evidence

Neurological Disorders

Anticonvulsant Activity: Mutations leading to a gain-of-function in BK channels have been linked to seizure disorders.[7] this compound demonstrates significant anticonvulsant properties in preclinical models. In mice with seizures induced by GABAₐ antagonists like picrotoxin and pentylenetetrazole, intraperitoneal administration of this compound effectively eliminated or reduced the severity and duration of tonic-clonic seizures.[7][9] This suggests that blocking BK channels could be a viable strategy for seizure management.

Neuroprotection: this compound has shown neuroprotective effects independent of its action on BK channels. In HT22 hippocampal cells, this compound (1-4 µM) protected against glutamate-induced neurotoxicity.[6][9] It also partially alleviates cadmium-induced necrosis and reduces reactive oxygen species (ROS) in PC12 cells, possibly by modulating the mitochondrial electron transport chain.[6]

Cognitive and Synaptic Function: In a mouse model of thalidomide-induced cognitive impairment, a very low dose of this compound (3 µg/kg, i.p.) was able to restore synaptic function and reverse cognitive deficits.[6] This points to a potential role for BK channel modulation in treating cognitive disorders.

Myotonia Congenita

Myotonia congenita is characterized by muscle membrane hyperexcitability. In an in-vitro study using muscle specimens from mice and humans where myotonia was pharmacologically induced, this compound significantly shortened muscle relaxation times and reduced twitch force.[8] By blocking BK channels, this compound may inhibit K⁺ efflux, preventing its accumulation in the T-tubular system and subsequent after-potentials that cause muscle stiffness.[8] This highlights its potential as a novel therapeutic for myotonic disorders.[8]

Cancer

BK channels are overexpressed in some cancers and contribute to processes like proliferation and migration. In several glioma cell lines (U251 MG, U87 MG), a high concentration of this compound (30 µM) was shown to enhance the sensitivity of these cells to TRAIL-mediated apoptosis by modulating levels of c-FLIP, survivin, and DR5.[9]

Key Experimental Protocols

Electrophysiological Recording of BK Channel Inhibition

-

Objective: To measure the inhibitory effect of this compound on BK channels.

-

Methodology: Inside-out patch-clamp recordings are performed on cells expressing BK channels (e.g., Xenopus oocytes or mammalian cell lines).

-

Protocol:

-

An inside-out membrane patch containing BK channels is obtained.

-

The patch is bathed in a solution with a known concentration of Ca²⁺ (e.g., 10 µM or 300 µM).[3]

-

The membrane potential is held at a specific voltage (e.g., -80 mV to 0 mV) to establish a baseline channel open probability (Po).[3][11]

-

This compound (e.g., 10 nM to 10 µM) is applied to the bath.

-

Currents are recorded during voltage steps to measure the number of available, unblocked channels.

-

The IC₅₀ is determined by measuring the steady-state inhibition across a range of this compound concentrations at different baseline Po values.[3][5][11]

-

In Vivo Anticonvulsant Activity Assay

-

Objective: To assess the anticonvulsant effects of this compound in a rodent model.

-

Methodology: Seizures are induced chemically in mice, and the effect of this compound treatment on seizure activity is observed.

-

Protocol:

-

C57BL/6 mice are used for the study.

-

Seizures are induced via an intraperitoneal (i.p.) injection of a chemoconvulsant, such as pentylenetetrazole (PTZ) or picrotoxin.[7]

-

A baseline seizure episode is established. Twenty-four hours later, animals are re-injected with the chemoconvulsant.[7]

-

A cohort of animals receives an i.p. injection of this compound (e.g., 2.2 or 4.4 µg/kg) prior to the second chemoconvulsant injection, while a control group receives saline.[7][9]

-

Animals are observed for a set period, and the presence, duration, and intensity of tonic-clonic seizures are recorded and compared between the this compound-treated and control groups.[7]

-

Summary and Future Directions

This compound is a powerful pharmacological agent whose primary action is the state-dependent inhibition of BK channels. Preclinical data strongly support its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy, and in channelopathies like myotonia congenita. Furthermore, its neuroprotective and anti-cancer effects suggest a broader range of applications.

However, the translation of this compound from a research tool to a clinical therapeutic faces challenges. As a tremorgenic mycotoxin, its systemic use may be associated with significant side effects.[8] The development of this compound analogs or derivatives with improved selectivity, reduced toxicity, and better pharmacokinetic profiles is a critical next step.[1][13] While no clinical trials for this compound are currently registered, the robust preclinical evidence warrants further investigation into harnessing the therapeutic potential of BK channel inhibition.

References

- 1. Synthesis of rearranged indole diterpenes of the this compound type - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ca2+-ATPase | Tocris Bioscience [tocris.com]

- 5. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anticonvulsant effects of the BK-channel antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Prevents the Onset of Myotonic Stiffness in Pharmacologically Induced Myotonia: A Preclinical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. The functionally relevant site for this compound inhibition of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation of a novel this compound analog pyrathis compound from fungus that inhibits LPS-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Genetic Basis of Paxilline Sensitivity in BK Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core genetic determinants that govern the sensitivity of large-conductance calcium- and voltage-activated potassium (BK) channels to the potent inhibitor, paxilline. Understanding these molecular interactions is crucial for the development of novel therapeutics targeting BK channels and for advancing our fundamental knowledge of ion channel pharmacology. This document provides a comprehensive overview of key amino acid residues, experimental methodologies to assess this compound sensitivity, and the underlying molecular mechanisms of inhibition.

Genetic Determinants of this compound Sensitivity

The sensitivity of BK channels to this compound is not uniform and is dictated by specific amino acid residues primarily located within the pore-forming α subunit (Slo1). These residues contribute to the formation of a binding pocket that accommodates this compound, leading to channel inhibition.

The Critical Role of the S6 Transmembrane Segment

The sixth transmembrane segment (S6) of the Slo1 subunit plays a pivotal role in this compound sensitivity. A key residue, a "hinge glycine" (G311 in murine Slo1, mSlo1), is essential for high-affinity this compound binding.[1] Mutation of this glycine to other residues, such as serine or alanine, dramatically reduces or completely abolishes this compound's inhibitory effect.[1][2] This highlights the structural importance of this residue in shaping the this compound binding site.

The this compound Binding Crevice

Computational and functional studies have identified a binding crevice for this compound located at the interface of the S6 segment and the pore helix.[3] This pocket is accessible from the intracellular side of the channel.[2][3][4] Specific residues within this crevice have been shown to be critical for this compound interaction. Site-directed mutagenesis studies have revealed that mutations at positions M285 and F307 (in mSlo1) significantly reduce this compound sensitivity, confirming their involvement in forming the binding site.[3]

Influence of Channel Subunit Composition

The identity of the pore-forming α subunit is a major determinant of this compound sensitivity. For instance, the Slo3 channel, a homolog of Slo1, is naturally resistant to this compound.[1][5] This resistance is largely attributed to differences in the S6 segment, particularly at the position equivalent to G311 in Slo1.[1] Chimeric studies involving swapping domains between Slo1 and Slo3 have pinpointed the S5-P loop-S6 module of the Slo1 channel as the principal determinant of this compound sensitivity.[1][6]

The presence of auxiliary β subunits can also modulate BK channel pharmacology, although the primary determinants of this compound sensitivity reside within the α subunit.

Quantitative Analysis of this compound Inhibition

The inhibitory effect of this compound on BK channels is quantified by determining the half-maximal inhibitory concentration (IC50). This value is influenced by the specific mutations within the channel and the experimental conditions, such as membrane voltage and intracellular calcium concentration, which affect the channel's open probability. This compound is a state-dependent inhibitor, binding with much higher affinity to the closed state of the channel.[2][7][8]

| Channel Type | Mutation | IC50 (nM) | Conditions | Reference |

| Wild-Type (mSlo1) | - | ~10 | 0 mV, 10 µM Ca2+ | [1] |

| Wild-Type (mSlo1) | - | 11.7 ± 1.9 | -70 mV, 300 µM Ca2+ | [7] |

| Wild-Type (mSlo1) | - | 58.4 ± 2.9 | 0 mV, 300 µM Ca2+ | [7] |

| Wild-Type (mSlo1) | - | 469.8 ± 94.9 | 40 mV, 300 µM Ca2+ | [7] |

| Wild-Type (mSlo1) | - | 5370 ± 1000 | 70 mV, 300 µM Ca2+ | [7] |

| Mutant (mSlo1) | M285G | >1000 | 0 mV, 10 µM Ca2+ | [3] |

| Mutant (mSlo1) | M285T | >1000 | 0 mV, 10 µM Ca2+ | [3] |

| Mutant (mSlo1) | M285A | ~300 | 0 mV, 10 µM Ca2+ | [3] |

| Mutant (mSlo1) | F307A | ~100 | 0 mV, 10 µM Ca2+ | [3] |

| Mutant (mSlo1) | M285A/F307A | >1000 | 0 mV, 10 µM Ca2+ | [3] |

| Mutant (mSlo1) | G311A | Insensitive | Not specified | [2] |

| Mutant (mSlo1) | G311S | Insensitive | Not specified | [2] |

Experimental Protocols

Site-Directed Mutagenesis of BK Channels

This protocol describes the introduction of point mutations into the BK channel α subunit cDNA using a method analogous to the QuikChange™ Site-Directed Mutagenesis protocol.

Materials:

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

Plasmid DNA containing the wild-type BK channel cDNA

-

Mutagenic primers (forward and reverse)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., XL1-Blue)

-

Standard molecular biology reagents and equipment

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥ 78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

A typical thermal cycling profile is:

-

Initial denaturation: 95°C for 30 seconds

-

12-18 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 5 minutes

-

-

-

DpnI Digestion: Add DpnI enzyme directly to the amplification reaction and incubate at 37°C for 1 hour. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Electrophysiological Recording of this compound Inhibition

This protocol outlines the use of patch-clamp electrophysiology in the inside-out configuration to measure BK channel currents and their inhibition by this compound.

Materials:

-

HEK293 cells transiently transfected with wild-type or mutant BK channel cDNA

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Micro-manipulator

-

Intracellular and extracellular recording solutions

-

This compound stock solution (in DMSO)

Solutions:

-